2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a formyl group at the 3-position and an acetamide group linked to a 4-methoxyphenyl group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of 3-formyl-1H-indole: This can be achieved through the Vilsmeier-Haack reaction, where indole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.
Acylation Reaction: The 3-formyl-1H-indole is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide.
Substitution: 2-(3-formyl-5-nitro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The indole ring can intercalate into DNA, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.
2-(3-formyl-1H-indol-1-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group on the phenyl ring.
2-(3-formyl-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-8-6-14(7-9-15)19-18(22)11-20-10-13(12-21)16-4-2-3-5-17(16)20/h2-10,12H,11H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMARNJOBHEPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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